Differentiation 1: CCR5 Antagonism Indication in Preliminary Pharmacological Screening
Preliminary pharmacological screening data, published within a patent disclosure, indicate that the target compound can function as a CCR5 antagonist [1]. This represents a qualitative differentiation from the majority of indoline-5-sulfonamide analogs, which are more commonly reported as sPLA2 inhibitors, carbonic anhydrase inhibitors, or PAI-1 inhibitors [2]. No quantitative IC50 value against CCR5 is publicly available for this compound, but the patent disclosure explicitly associates the compound with CCR5-mediated disease indications, setting it apart from otherwise structurally similar dihydroindole sulfonamides that lack any reported chemokine receptor activity.
| Evidence Dimension | Reported biological target (CCR5 antagonism vs. alternative targets) |
|---|---|
| Target Compound Data | CCR5 antagonist activity claimed (no public IC50 value); associated with HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1] |
| Comparator Or Baseline | Class baseline: Indoline-5-sulfonamides reported as sPLA2 inhibitors (e.g., US6608099), CA inhibitors, or PAI-1 inhibitors; no CCR5 activity reported for N-1 alkyl/aryl sulfonyl analogs |
| Quantified Difference | Qualitative: CCR5 target engagement vs. no reported CCR5 activity for close analogs |
| Conditions | Preliminary pharmacological screening (assay details not publicly available) |
Why This Matters
For programs requiring tools with a distinct chemokine receptor modulation profile rather than established sPLA2 or CA inhibition, this compound occupies a niche that most procurement-accessible indoline-5-sulfonamides do not.
- [1] Zhang, H. et al. (Semantic Scholar profile entry). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD), etc.) [Patent disclosure; exact publication number not retrievable from public Semantic Scholar snippet; accessed 2026-05-09]. View Source
- [2] Mihelich, E.D.; Phillips, M.L.; Warshawsky, A.M. Indole sPLA2 inhibitors. U.S. Patent US6608099B1, August 19, 2003. View Source
